2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide
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Description
2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, commonly known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel, which is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is expressed in sensory neurons, where it plays a crucial role in pain sensation and inflammation. A-967079 has been extensively studied for its potential use in the treatment of chronic pain and other inflammatory conditions.
Scientific Research Applications
Chemical Synthesis and Reactivity
The unique structure of 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide offers a broad spectrum of applications in chemical synthesis and reactivity. For instance, compounds similar in structure, such as Bis(2-methoxyethyl)aminosulfur Trifluoride, have demonstrated effectiveness in transforming alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives, showcasing a less thermally sensitive and broader-spectrum alternative to traditional reagents (G. Lal et al., 1999). The reaction of 2-methoxy-1,3,2-dioxaphosphorino[4,5-b]pyridin-4(4H)-one with hexafluoroacetone highlights the complex reactivity potential of related molecules, leading to significant transformations in chemical structure (V. Mironov et al., 2004).
Supramolecular Chemistry
Isonicotinamide derivatives, including 2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide, have found applications in supramolecular chemistry. Directed assembly of dinuclear and mononuclear copper(II)-carboxylates using isonicotinamide demonstrates the capability of such compounds to form infinite 1-D motifs and highlights the use of isonicotinamide as a high-yielding supramolecular reagent (C. Aakeröy et al., 2003). This underscores the importance of isonicotinamide derivatives in constructing inorganic–organic hybrid materials with consistent supramolecular motifs.
Phase Transition Studies
The study of isonicotinamide-4-methoxybenzoic acid co-crystal and its first-order isosymmetry structural phase transition at Tc = 142.5 K presents a fascinating insight into the temperature-induced phase transitions of co-crystals. This research demonstrates the potential of isonicotinamide derivatives in the study of crystallographic changes induced by temperature variations, providing a deeper understanding of the structural dynamics of molecular crystals (T. S. Chia & C. Quah, 2017).
Material Synthesis
Synthesis of carbon-11-labeled isonicotinamides showcases the application of isonicotinamide derivatives in creating new potential PET agents for imaging, such as in Alzheimer's disease research. This demonstrates the compound's utility in synthesizing radiolabeled molecules for biomedical imaging, offering valuable tools for diagnostic applications (Mingzhang Gao et al., 2017).
properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O3/c1-18-4-5-19-9-6-8(2-3-15-9)10(17)16-7-11(12,13)14/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWFNIPZLJEQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethoxy)-N-(2,2,2-trifluoroethyl)isonicotinamide |
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